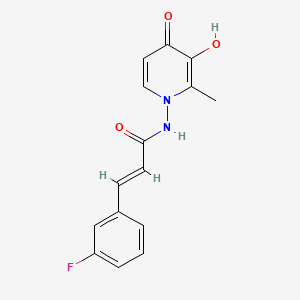
Ferroptosis-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroptosis-IN-5 is a small molecule inhibitor that targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ferroptosis-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ferroptosis-IN-5 is used as a tool compound to study the mechanisms of ferroptosis and to develop new inhibitors with improved potency and selectivity .
Biology
In biological research, this compound is employed to investigate the role of ferroptosis in various cellular processes, including cell death, metabolism, and stress responses .
Medicine
In medicine, this compound has shown promise as a therapeutic agent for treating diseases characterized by dysregulated ferroptosis, such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic strategies targeting ferroptosis-related pathways .
Wirkmechanismus
Ferroptosis-IN-5 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The compound targets the iron-dependent lipid peroxidation process, preventing the accumulation of toxic lipid peroxides and subsequent cell death . Molecular targets of this compound include glutathione peroxidase 4 (GPX4) and other redox-regulating enzymes .
Vergleich Mit ähnlichen Verbindungen
Ferroptosis-IN-5 is unique compared to other ferroptosis inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
RSL3: An inhibitor of GPX4 that induces ferroptosis by promoting lipid peroxidation.
Ferrostatin-1: A potent inhibitor of ferroptosis that prevents lipid peroxidation and cell death.
This compound stands out due to its distinct molecular interactions and potential for therapeutic applications .
Eigenschaften
Molekularformel |
C15H13FN2O3 |
|---|---|
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
(E)-3-(3-fluorophenyl)-N-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C15H13FN2O3/c1-10-15(21)13(19)7-8-18(10)17-14(20)6-5-11-3-2-4-12(16)9-11/h2-9,21H,1H3,(H,17,20)/b6-5+ |
InChI-Schlüssel |
ZGRSRURVKJMPBB-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(C(=O)C=CN1NC(=O)/C=C/C2=CC(=CC=C2)F)O |
Kanonische SMILES |
CC1=C(C(=O)C=CN1NC(=O)C=CC2=CC(=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
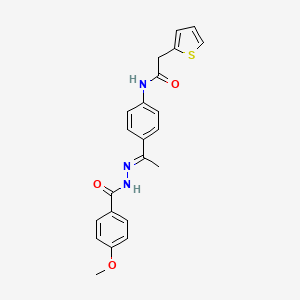
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
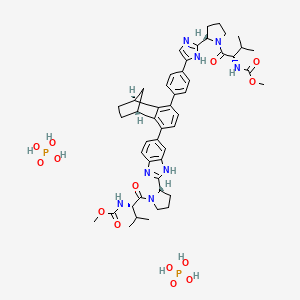
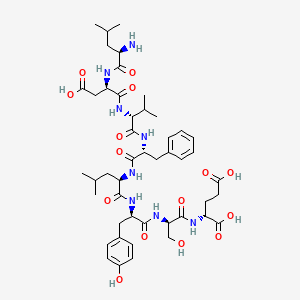
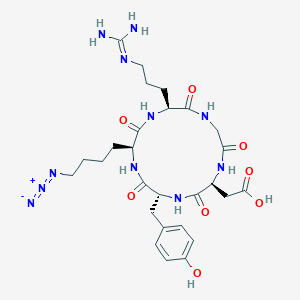
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)
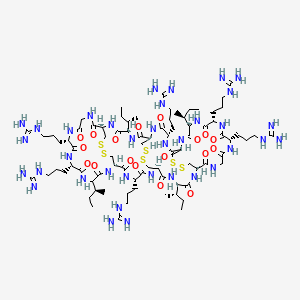
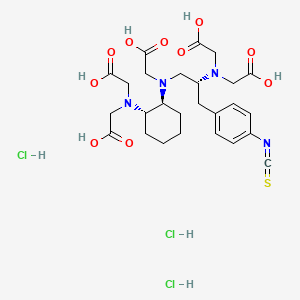
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
